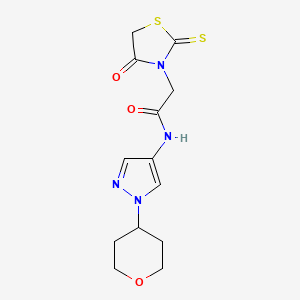

2-(4-oxo-2-thioxothiazolidin-3-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-oxo-2-thioxothiazolidin-3-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide is a useful research compound. Its molecular formula is C13H16N4O3S2 and its molecular weight is 340.42. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 2-(4-oxo-2-thioxothiazolidin-3-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide (CAS Number: 1704658-66-1) is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N4O3S2, with a molecular weight of 340.4 g/mol. The structural characteristics contribute to its biological properties, particularly the presence of the thiazolidinone core, which is known for various pharmacological activities.

Anticancer Activity

Research indicates that thiazolidinone derivatives exhibit significant antiproliferative effects across various cancer cell lines. The compound has shown moderate to strong activity against human leukemia cell lines, with effects being dose-dependent and influenced by the substitution patterns on the thiazolidinone ring. For example, derivatives with electron-donating groups at specific positions have demonstrated enhanced anticancer properties .

The proposed mechanism for the anticancer activity includes:

- Inhibition of cell cycle progression : Studies have shown that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Targeting specific pathways : The thiazolidinone structure allows for interaction with various cellular targets, including enzymes involved in metabolic pathways crucial for cancer cell survival.

Anti-inflammatory Effects

In addition to anticancer properties, compounds similar to this compound have been reported to exhibit anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and modulate immune responses, making them potential candidates for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of thiazolidinone derivatives:

- Substituents on the thiazolidinone ring : Variations in functional groups at the C-terminal position significantly affect potency and selectivity.

- Pyrazole and tetrahydropyran moieties : These structural elements enhance binding affinity to biological targets, improving efficacy against specific cancer types.

Case Study 1: Antiproliferative Activity

A study evaluated various thiazolidinone derivatives against leukemia cell lines, revealing that modifications at the 4-position of the substituted aryl ring led to improved antiproliferative activity. The most effective compound showed an IC50 value significantly lower than that of standard chemotherapeutics .

Case Study 2: Aldose Reductase Inhibition

Another investigation focused on aldose reductase inhibitors derived from thiazolidinones, demonstrating that certain derivatives exhibited potent inhibitory effects with submicromolar IC50 values. This suggests potential applications in managing diabetic complications .

Analyse Des Réactions Chimiques

Core Formation via Cyclocondensation

The thioxothiazolidinone ring is typically synthesized through cyclization reactions involving thiourea derivatives and α-haloacetamides . For this compound, a plausible pathway involves:

-

Reaction of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine with chloroacetyl chloride to form the acetamide intermediate.

-

Subsequent treatment with carbon disulfide (CS₂) and potassium hydroxide under reflux to cyclize into the thioxothiazolidinone ring .

Table 1: Key Reaction Conditions for Core Synthesis

| Step | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 1 | Chloroacetyl chloride, DMF, 0–5°C | N-(pyrazol-4-yl)chloroacetamide | 78% | |

| 2 | CS₂, KOH, ethanol, reflux | Thioxothiazolidinone ring closure | 65–72% |

Thioamide Reactivity

The thioxo group (C=S) participates in nucleophilic substitutions and Michael additions:

-

Nucleophilic Substitution : Reacts with alkyl halides (e.g., methyl iodide) to form S-alkyl derivatives .

-

Thio-Michael Addition : The sulfur atom acts as a nucleophile toward α,β-unsaturated carbonyl compounds (e.g., acrylates) .

Table 2: Thio-Specific Reactions

Pyrazole and Acetamide Reactivity

The pyrazole’s NH group and acetamide carbonyl enable further modifications:

-

Hydrazone Formation : Condensation with aryl aldehydes to form hydrazones .

-

N-Alkylation : Reaction with alkyl halides or epoxides to introduce substituents .

Example Reaction :

Acetamide+4-ChlorobenzaldehydeEtOH, ΔHydrazone derivative (85% yield)[4]

Biological Activity-Driven Modifications

Structural analogs of this compound show COX-II inhibitory activity, suggesting potential pharmacological relevance . Key modifications include:

-

Sulfonamide Incorporation : Enhances binding to COX-II’s secondary pocket .

-

Piperazine Linkers : Improve solubility and H-bonding interactions .

Table 3: Bioactive Derivatives and Activities

| Derivative | Modification | Biological Target | IC₅₀/EC₅₀ | Source |

|---|---|---|---|---|

| A | S-Methylation | COX-II | 1.33 μM | |

| B | Piperazine linker | MurB (Mtb) | 5.08 μM |

Degradation and Stability

-

Hydrolytic Degradation : The thioxothiazolidinone ring is susceptible to alkaline hydrolysis, forming mercaptoacetamide derivatives .

-

Photodegradation : Exposure to UV light leads to C-S bond cleavage, requiring storage in amber glass.

Mechanistic Insights

Propriétés

IUPAC Name |

N-[1-(oxan-4-yl)pyrazol-4-yl]-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O3S2/c18-11(7-16-12(19)8-22-13(16)21)15-9-5-14-17(6-9)10-1-3-20-4-2-10/h5-6,10H,1-4,7-8H2,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHMYBGHSZFQHOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2C=C(C=N2)NC(=O)CN3C(=O)CSC3=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.